molecular formula C7H8N4OS B1680112 5-Hydroxypicolinaldehyde thiosemicarbazone CAS No. 19494-89-4

5-Hydroxypicolinaldehyde thiosemicarbazone

Cat. No.: B1680112
CAS No.: 19494-89-4
M. Wt: 196.23 g/mol
InChI Key: LJHGXGDHNOZLFT-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Hydroxypicolinaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Properties

CAS No.

19494-89-4

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

[(5-hydroxypyridin-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H8N4OS/c8-7(13)11-10-3-5-1-2-6(12)4-9-5/h1-4,12H,(H3,8,11,13)

InChI Key

LJHGXGDHNOZLFT-UHFFFAOYSA-N

Isomeric SMILES

C1=C/C(=C/NNC(=S)N)/N=CC1=O

SMILES

C1=CC(=NC=C1O)C=NNC(=S)N

Canonical SMILES

C1=CC(=NC=C1O)C=NNC(=S)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC107392;  NSC-107392;  NSC 107392; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxypicolinaldehyde thiosemicarbazone
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5-Hydroxypicolinaldehyde thiosemicarbazone
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5-Hydroxypicolinaldehyde thiosemicarbazone
Reactant of Route 4
5-Hydroxypicolinaldehyde thiosemicarbazone
Reactant of Route 5
5-Hydroxypicolinaldehyde thiosemicarbazone
Reactant of Route 6
5-Hydroxypicolinaldehyde thiosemicarbazone

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